molecular formula C24H31N5O3 B2917955 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole CAS No. 2310121-73-2

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Cat. No.: B2917955
CAS No.: 2310121-73-2
M. Wt: 437.544
InChI Key: LVKCFWSHVUCIKG-UHFFFAOYSA-N
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Description

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyridazine moiety, and an indazole core, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine group, and the final assembly of the indazole core. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridazine Group: This step may involve nucleophilic substitution reactions to attach the pyridazine moiety to the piperidine ring.

    Assembly of the Indazole Core: The final step often involves cyclization reactions to form the indazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe to study biological processes or as a potential therapeutic agent.

    Industry: This compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other indazole derivatives or compounds containing piperidine and pyridazine moieties. Examples include:

  • tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
  • 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid

Uniqueness

What sets 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-24(2,3)20-8-9-21(26-25-20)32-15-16-10-12-29(13-11-16)22(30)17-6-7-18-19(14-17)27-28(4)23(18)31-5/h6-9,14,16H,10-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKCFWSHVUCIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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